Moricizine-d8(Hydrochloride)
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Overview
Description
Moricizine-d8(Hydrochloride) is a deuterated form of Moricizine Hydrochloride, an antiarrhythmic agent primarily used to treat ventricular arrhythmias. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moricizine-d8(Hydrochloride) involves the deuteration of Moricizine. The process typically starts with the synthesis of Moricizine, which involves the reaction between N-phenyl-1,3-benzenediamine and ethyl chloroformate to form a carbamate. This intermediate is then treated with sulfur and iodine to form a phenothiazine derivative. The final step involves the formation of an amide with 3-chloropropionyl chloride, followed by alkylation with morpholine .
Industrial Production Methods
Industrial production of Moricizine-d8(Hydrochloride) involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Moricizine-d8(Hydrochloride) undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Involves nucleophilic substitution reactions, often using halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Moricizine-d8(Hydrochloride) is widely used in scientific research for various applications:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Moricizine.
Industry: Employed in the development of new antiarrhythmic drugs and in quality control processes
Mechanism of Action
Moricizine-d8(Hydrochloride) works by inhibiting the rapid inward sodium current across myocardial cell membranes. This action stabilizes the cardiac cell membrane and reduces excitability, conduction velocity, and automaticity. The compound primarily targets the sodium channels in the heart, thereby helping to maintain a normal heart rhythm .
Comparison with Similar Compounds
Similar Compounds
Flecainide: Another class I antiarrhythmic agent, but with different pharmacokinetic properties.
Encainide: Similar to Moricizine but has a higher incidence of adverse effects.
Disopyramide: Used for similar indications but differs in its side effect profile and mechanism of action
Uniqueness
The deuterium atoms provide a distinct mass difference, making it easier to trace and study the compound in biological systems .
Properties
Molecular Formula |
C22H26ClN3O4S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
ethyl N-[10-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H/i11D2,12D2,13D2,14D2; |
InChI Key |
GAQAKFHSULJNAK-USILMEKGSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)NC(=O)OCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl |
Origin of Product |
United States |
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